![molecular formula C20H26N2O4 B4760050 1-(3,4-diethoxybenzoyl)-4-(2-furylmethyl)piperazine](/img/structure/B4760050.png)
1-(3,4-diethoxybenzoyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(3,4-diethoxybenzoyl)-4-(2-furylmethyl)piperazine, commonly known as DFMDP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMDP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various physiological processes in the human body.
Mechanism of Action
The mechanism of action of DFMDP is not fully understood, but it is believed to involve the modulation of various physiological processes in the human body. DFMDP has been shown to interact with various receptors in the body, including serotonin receptors and dopamine receptors. It is believed that the interaction of DFMDP with these receptors leads to the modulation of various physiological processes, including the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
DFMDP has been shown to have various biochemical and physiological effects in the human body. In addition to its ability to induce apoptosis in cancer cells, DFMDP has been shown to have anti-inflammatory properties. DFMDP has also been shown to have a positive effect on the nervous system, with studies showing that it can improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using DFMDP in lab experiments is its high yield of up to 90%. This makes it easy to obtain large quantities of DFMDP for use in experiments. However, one of the limitations of using DFMDP in lab experiments is its limited solubility in water. This can make it difficult to dissolve DFMDP in aqueous solutions, which can limit its use in certain experiments.
Future Directions
DFMDP has the potential to be developed into a promising therapeutic agent for the treatment of cancer and other diseases. Future research should focus on the development of more efficient synthesis methods for DFMDP, as well as the identification of its precise mechanism of action. Additionally, further studies should be conducted to determine the optimal dosage and administration of DFMDP for therapeutic use.
Scientific Research Applications
DFMDP has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications of DFMDP is in the treatment of cancer. DFMDP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This makes DFMDP a potential candidate for the development of cancer therapies.
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-24-18-8-7-16(14-19(18)25-4-2)20(23)22-11-9-21(10-12-22)15-17-6-5-13-26-17/h5-8,13-14H,3-4,9-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCMQMQAYABQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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